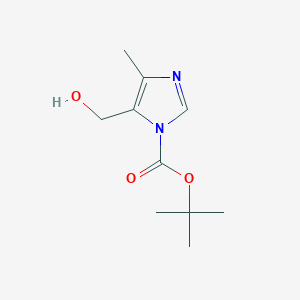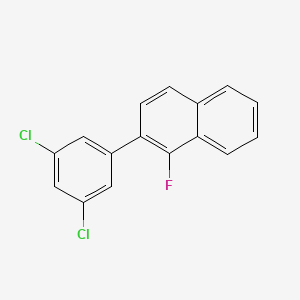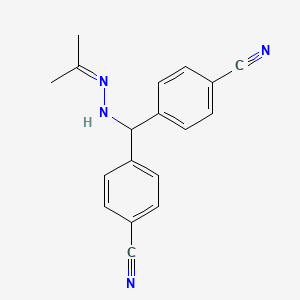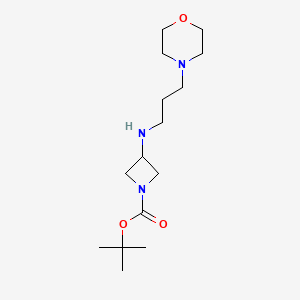
Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(5-isopropoxi-2-metil-4-nitrofenil)piperidina-1-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un anillo de piperidina sustituido con un grupo nitrofenilo y un éster de terc-butilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(5-isopropoxi-2-metil-4-nitrofenil)piperidina-1-carboxilato de terc-butilo normalmente implica múltiples pasos:
Formación del intermedio nitrofenilo: Este paso implica la nitración de un precursor aromático adecuado para introducir el grupo nitro.
Introducción del grupo isopropoxi: El grupo isopropoxi se introduce mediante una reacción de eterificación.
Formación del anillo de piperidina: El anillo de piperidina se sintetiza a través de una reacción de ciclización.
Esterificación: El paso final implica la esterificación para introducir el grupo éster de terc-butilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de catalizadores, condiciones de reacción controladas (temperatura, presión) y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo nitro puede sufrir una reducción para formar un grupo amino.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Agentes reductores como el gas hidrógeno con paladio sobre carbono o hidruro de litio y aluminio.
Sustitución: Reactivos electrófilos como los halógenos o los cloruros de sulfonilo.
Productos principales
Reducción: Conversión del grupo nitro a una amina.
Sustitución: Formación de varios compuestos aromáticos sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-(5-isopropoxi-2-metil-4-nitrofenil)piperidina-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Química medicinal:
Ciencia de materiales: Puede utilizarse en la síntesis de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 4-(5-isopropoxi-2-metil-4-nitrofenil)piperidina-1-carboxilato de terc-butilo implica su interacción con los objetivos moleculares a través de sus grupos funcionales. El grupo nitro puede participar en reacciones redox, mientras que el anillo de piperidina puede interactuar con receptores biológicos. El grupo éster puede influir en la solubilidad y la biodisponibilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
4-(4-amino-5-isopropoxi-2-metilfenil)piperidina-1-carboxilato de terc-butilo: Estructura similar pero con un grupo amino en lugar de un grupo nitro.
4-(4-(hidroximetil)fenil)piperidina-1-carboxilato de terc-butilo: Contiene un grupo hidroximetil en lugar de un grupo isopropoxi.
Singularidad
El 4-(5-isopropoxi-2-metil-4-nitrofenil)piperidina-1-carboxilato de terc-butilo es único debido a la combinación de sus grupos funcionales, que le confieren una reactividad química específica y una posible actividad biológica. La presencia del grupo nitro, en particular, lo distingue de compuestos similares y puede conferir propiedades redox únicas.
Propiedades
IUPAC Name |
tert-butyl 4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)26-18-12-16(14(3)11-17(18)22(24)25)15-7-9-21(10-8-15)19(23)27-20(4,5)6/h11-13,15H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNHPCGOAFTOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)





